molecular formula C21H26N2O4S B2735882 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1173075-00-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2735882
CAS No.: 1173075-00-7
M. Wt: 402.51
InChI Key: RQBGGNUSZHQZMW-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a unique structural framework, combining a tetrahydroquinoline moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:

  • Formation of the tetrahydroquinoline core: : Starting with the appropriate aniline derivative, cyclization is carried out using a Lewis acid catalyst to form the tetrahydroquinoline ring.

  • Attachment of the methoxyacetyl group: : This is achieved through an acylation reaction, often using methoxyacetic anhydride in the presence of a base.

  • Introduction of the sulfonamide group: : The final step involves the sulfonylation of the tetrahydroquinoline intermediate using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the production methods are optimized for efficiency and yield. This includes using flow chemistry techniques to ensure consistent quality and scalability, along with the continuous monitoring of reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo oxidation reactions, typically forming quinolone derivatives.

  • Reduction: : The compound can be reduced to its corresponding amine under mild conditions using hydrogenation catalysts.

  • Substitution: : Electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups based on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Palladium on carbon (Pd/C) is a common catalyst for hydrogenation.

  • Substitution: : Various reagents such as nitrating agents, halogenating agents, and alkylating agents are used, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinolone derivatives, substituted tetrahydroquinolines, and various functionalized sulfonamides.

Scientific Research Applications

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors in the biological system.

  • Pathways Involved: : It influences key biochemical pathways related to cell growth, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

Compared to other similar compounds, N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its unique structural features and diverse applications. Similar compounds include:

  • N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide

  • N-(1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

  • N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Conclusion

This compound is a versatile compound with significant scientific interest Its unique structure and diverse reactivity make it valuable in various fields of research and industry

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-10-15(2)21(16(3)11-14)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)20(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBGGNUSZHQZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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